4-Amino-4'-methylbiphenyl-3-carbaldehyde
Overview
Description
4-Amino-4’-methylbiphenyl-3-carbaldehyde: is an organic compound with the molecular formula C14H13NO. It is a derivative of biphenyl, featuring an amino group at the 4-position, a methyl group at the 4’-position, and an aldehyde group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-methylbiphenyl-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylbiphenyl to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The final step involves formylation to introduce the aldehyde group at the 3-position .
Industrial Production Methods: Industrial production of 4-Amino-4’-methylbiphenyl-3-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 4-Amino-4’-methylbiphenyl-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: 4-Amino-4’-methylbiphenyl-3-carboxylic acid.
Reduction: 4-Amino-4’-methylbiphenyl-3-methanol.
Substitution: Various acylated or alkylated derivatives.
Scientific Research Applications
Chemistry: 4-Amino-4’-methylbiphenyl-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound can be used to study the interactions of aldehyde-containing molecules with proteins and other biomolecules. It may also be used in the development of fluorescent probes .
Medicine: While not a drug itself, 4-Amino-4’-methylbiphenyl-3-carbaldehyde can be used in the synthesis of pharmaceutical compounds. Its derivatives may have potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used in the development of new polymers and resins .
Mechanism of Action
The mechanism of action of 4-Amino-4’-methylbiphenyl-3-carbaldehyde depends on its specific application. In chemical reactions, the amino and aldehyde groups are the primary reactive sites. The amino group can participate in nucleophilic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions .
Molecular Targets and Pathways: In biological systems, aldehyde-containing compounds can form Schiff bases with amino groups in proteins, potentially affecting protein function. The specific pathways and targets would depend on the context of its use in biological research .
Comparison with Similar Compounds
4-Amino-4’-methylbiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Amino-3-methylbiphenyl-3-carbaldehyde: Similar structure but with a different position of the methyl group, which can affect its reactivity and applications.
4-Nitro-4’-methylbiphenyl-3-carbaldehyde: Contains a nitro group instead of an amino group, leading to different chemical properties and reactivity.
Uniqueness: 4-Amino-4’-methylbiphenyl-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the biphenyl scaffold. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .
Properties
IUPAC Name |
2-amino-5-(4-methylphenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-2-4-11(5-3-10)12-6-7-14(15)13(8-12)9-16/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDWPMKVDRMTGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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